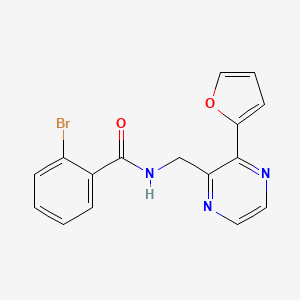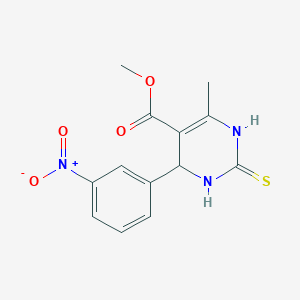
Methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of the tetrahydropyrimidine class, which is known for its diverse biological activities. The compound features a pyrimidine core, a thioxo group at the second position, a methyl group at the sixth position, and a nitrophenyl group at the fourth position. This structure is closely related to various compounds synthesized and characterized in the provided papers, which often involve modifications of the tetrahydropyrimidine core and its substituents.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives typically involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, β-keto esters, and urea or thiourea. For instance, Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using 4-iodobenzaldehyde, methyl acetoacetate, and thiourea under microwave irradiation in the presence of iodine . Similarly, the compound could be synthesized by a modification of the Biginelli reaction, adjusting the substituents accordingly .
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is often elucidated using X-ray diffraction crystallography, which provides detailed information about the tautomeric forms and the presence of non-covalent interactions within the crystal structure . The molecular geometry, vibrational frequencies, and NMR chemical shifts can be calculated using density functional theory (DFT) methods, which have been shown to reproduce experimental results effectively .
Chemical Reactions Analysis
The chemical reactivity of tetrahydropyrimidine derivatives can involve various functional groups present in the molecule. For example, the nitro group can participate in oxidative dehydrogenation reactions, as seen in the preparation of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate . The study of ipso-substitution of the methyl group by the nitro group in related compounds provides insights into the reactivity of the nitrophenyl substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives, such as vibrational frequencies, NMR chemical shifts, and electronic absorption spectra, can be characterized using various spectroscopic techniques, including FT-IR, UV-vis, and NMR spectroscopy . Theoretical calculations can predict these properties and provide a comparison with experimental data. Additionally, the thermodynamic properties at different temperatures can be calculated to understand the stability and reactivity of the compound .
Scientific Research Applications
Synthesis Techniques
Research on the synthesis and reactions of Biginelli compounds, which include derivatives like Methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, highlights the versatility of these compounds in generating a variety of heterocyclic frameworks. These frameworks are pivotal in medicinal chemistry due to their potential biological activities. Kappe and Roschger (1989) delved into the methylation and acylation of these derivatives, exploring their potential to synthesize pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, indicating their importance in creating biologically active molecules (Kappe & Roschger, 1989).
Antimicrobial and Anticancer Evaluation
A significant application of these derivatives is found in their antimicrobial and anticancer potentials. Sharma et al. (2012) synthesized and evaluated a series of these derivatives, discovering compounds with significant activity against Escherichia coli and potent anticancer activity against a colon cancer cell line. This research emphasizes the compound's role in developing new therapeutic agents (Sharma et al., 2012).
Material Science Applications
In material science, the structural and conformational analysis of tetrahydropyrimidine derivatives, including ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provides insight into their molecular geometry and potential applications in designing materials with specific optical or electronic properties. Memarian et al. (2013) employed X-ray crystal structure analysis and quantum chemical calculations to investigate these aspects, underscoring the relevance of these compounds in advanced material synthesis (Memarian et al., 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-7-10(12(17)20-2)11(15-13(21)14-7)8-4-3-5-9(6-8)16(18)19/h3-6,11H,1-2H3,(H2,14,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXYLZFLLHRNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)
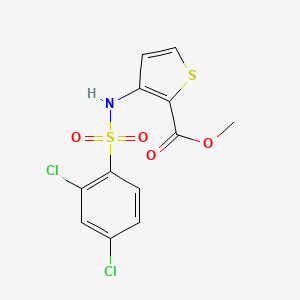
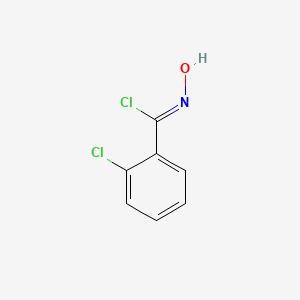
![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)

![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
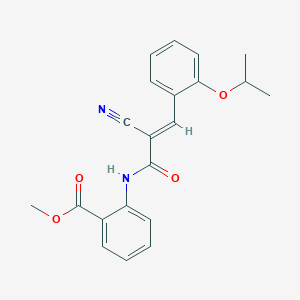

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)
![3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2521518.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)
![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)
